(S)-Bendroflumethiazide
Overview
Description
(S)-bendroflumethiazide is the (S)-enantiomer of bendroflumethiazide. It is an enantiomer of a (R)-bendroflumethiazide.
Scientific Research Applications
Hypertension Management
(S)-Bendroflumethiazide has been studied for its effectiveness in managing hypertension. A study compared its antihypertensive effects with propranolol, finding equal blood pressure reduction in both treatment groups. This indicates the drug's potential as a first-choice treatment for mild to moderately severe essential hypertension due to its cost-effectiveness and comparable side effects (Berglund & Andersson, 1981).
Calcium and Magnesium Metabolism
Research has explored the effects of this compound on calcium and magnesium metabolism. One study found significant changes in tubular reabsorption of calcium and magnesium, suggesting an impact on bone metabolism (Jørgensen & Transbøl, 2009). Another study indicated that long-term treatment with the drug leads to persisting reduction in urinary calcium excretion, linked to reduced intestinal calcium absorption and unaffected parathyroid function (Ljunghall et al., 1981).
Renal Calcium Stones
The drug's effect in preventing recurrent calcium oxalate stones was investigated, showing a reduction in urinary calcium excretion in patients irrespective of initial urinary calcium levels. This suggests its effectiveness in preventing stone recurrence, although side effects like hyperuricaemia were noted (Backman et al., 1979).
Arterial Stiffness and Blood Pressure
A study compared the effects of this compound on blood pressure and arterial stiffness in stroke patients. The results showed similar effects on hemodynamic parameters by both this compound and another diuretic, suggesting its potential influence on vascular function (Alem et al., 2008).
Properties
IUPAC Name |
(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424975 | |
Record name | CHEBI:59244 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245935-40-3 | |
Record name | Bendroflumethiazide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHEBI:59244 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENDROFLUMETHIAZIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Bendroflumethiazide interact with peptide deformylase, and what are the potential downstream effects?
A1: The research paper utilizes molecular docking simulations to investigate the interaction between this compound and peptide deformylase (PDF) from various pathogenic bacteria. [] The study reveals that this compound demonstrates a considerable binding affinity to all the selected PDF models. [] Although the specific interaction pattern is not extensively detailed in the abstract, it mentions that this compound interacts with specific PDF models (1N5N and 1SZZ) through hydrogen bonds with their active site residues. []
Q2: How does the binding affinity of this compound to peptide deformylase compare to known inhibitors?
A2: The research indicates that the binding affinity of both this compound and Quinethazone to the studied peptide deformylase models was significantly better than Actinonin, a known natural PDF inhibitor. [] This finding highlights the potential of this compound as a promising scaffold for developing novel PDF inhibitors, possibly with improved efficacy compared to existing compounds. []
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